![molecular formula C15H11BrN2OS B2458231 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-40-3](/img/structure/B2458231.png)
2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, as antiproliferative agents against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.
Case Study Example :
A study synthesized new oxadiazole derivatives and tested them against cancer cell lines. The results indicated significant antiproliferative effects, with some compounds showing IC50 values in the low micromolar range, comparable to established chemotherapeutic agents like Doxorubicin .
Antiviral Activity
Oxadiazoles have also been explored for their antiviral properties. For instance, a series of oxadiazole compounds were evaluated for their ability to inhibit the dengue virus polymerase. The results demonstrated that certain derivatives exhibited submicromolar activity against all four serotypes of the dengue virus.
Case Study Example :
In a high-throughput screening study, several oxadiazole derivatives were identified as potent non-nucleoside inhibitors of the dengue virus polymerase. The most effective compounds showed IC50 values below 1 µM against the viral enzyme, indicating their potential as therapeutic agents for dengue fever .
Comparative Table of Antiproliferative Activities
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.
Electronic Properties: In materials science, its electronic properties are utilized in devices like OLEDs, where it facilitates electron transport.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Uniqueness
2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions. This allows for the creation of a wide variety of derivatives with potentially diverse biological and electronic properties.
Actividad Biológica
The compound 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS No. 339014-40-3) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific method for synthesizing this compound includes:
- Formation of Hydrazone : Reacting 4-bromobenzaldehyde with methylthio-substituted phenyl hydrazine.
- Cyclization : Subjecting the hydrazone to oxidative cyclization to form the oxadiazole ring.
Antimicrobial Activity
A study investigating various oxadiazole derivatives highlighted that compounds with similar structures exhibited significant antibacterial and antifungal properties. For instance, derivatives of oxadiazoles have shown effectiveness against pathogens such as Escherichia coli and Candida albicans .
Compound | Activity | Target Organism | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli | |
This compound | Antifungal | C. albicans |
Anticancer Activity
Research has indicated that oxadiazoles exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
In a comparative study assessing the anticancer activity of various oxadiazole derivatives:
- The compound demonstrated a notable IC50 value (concentration required to inhibit cell growth by 50%) against HepG2 liver cancer cells.
- Structure-activity relationship (SAR) studies suggested that the presence of electron-donating groups enhances biological activity .
Case Studies
- Antimicrobial Efficacy : A series of synthesized oxadiazoles were tested for antimicrobial efficacy against common pathogens. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial properties.
- Cytotoxicity Assessment : A study focused on the cytotoxic effects of oxadiazoles on human cancer cell lines demonstrated that modifications in the oxadiazole structure could lead to improved anticancer activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclization of precursor hydrazides using phosphoryl chloride (POCl₃). For example, 3-(4-bromobenzoyl)propionic acid reacts with aryl acid hydrazides in POCl₃ under reflux to form the oxadiazole ring. Optimization involves adjusting stoichiometry, reaction time (e.g., 4–6 hours), and temperature (80–100°C) to maximize yields (60–75%) .
Q. How is the anti-inflammatory activity of this compound evaluated in preclinical models?
- Methodology : Anti-inflammatory efficacy is assessed using carrageenan-induced rat paw edema models. Compounds are administered intraperitoneally (e.g., 20 mg/kg), and edema reduction is measured at 3–4 hours post-injection. Activity is compared to indomethacin (64.3% inhibition at 20 mg/kg). Key derivatives show 59.5–61.9% inhibition, with ulcerogenic liability evaluated via gastric lesion scoring after oral administration (60 mg/kg) .
Q. What in vitro assays are used to screen for antibacterial activity?
- Methodology : Antibacterial activity is tested against Staphylococcus aureus and Escherichia coli using broth dilution. Minimum inhibitory concentration (MIC) values are determined; for example, derivatives with 4-fluorophenyl substituents exhibit MICs of 12.5–25 mg/mL. Activity correlates with electron-withdrawing substituents on the oxadiazole ring .
Advanced Research Questions
Q. How do structural modifications at the 5th position of the oxadiazole ring influence pharmacological activity?
- Methodology : Structure-activity relationship (SAR) studies reveal that 3,4-dimethoxyphenyl or 4-chlorophenyl substitutions enhance anti-inflammatory (59.5–61.9%) and analgesic (66.2–70.6%) activities. These groups improve lipophilicity and receptor binding, as validated by molecular docking against cyclooxygenase-2 (COX-2) .
Q. What computational approaches are used to predict and validate the compound’s mechanism of action?
- Methodology : Quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. PASS software predicts STAT3 and miR-21 as targets for anticancer activity, corroborated by flow cytometry showing G2/M cell cycle arrest in MDA-MB-231 cells .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology : Discrepancies in MIC or IC₅₀ values often arise from assay variability (e.g., bacterial strain differences) or substituent effects. Meta-analyses should normalize data to standardized protocols and control groups. For example, ulcerogenic indices vary based on dosing routes (oral vs. intraperitoneal) .
Q. What strategies minimize ulcerogenic side effects while maintaining anti-inflammatory efficacy?
- Methodology : Cyclization of carboxylic acid precursors into oxadiazole reduces gastric toxicity. Ulcerogenic indices for derivatives (0.58–0.83) are significantly lower than indomethacin (2.67). This is attributed to reduced COX-1 inhibition, validated via selective COX-2 docking studies .
Q. How is the compound’s anticancer potential mechanistically validated?
- Methodology : Cytotoxicity is measured via MTS assays (e.g., IC₅₀ = 12–18 µM in MDA-MB-231 cells). Apoptosis is confirmed by Annexin V/PI staining and caspase-3 activation. Predictive toxicology using D. magna assays (24 h LC₅₀) and rat acute toxicity models ensures safety profiles .
Q. What role does the methylsulfanyl group play in modulating biochemical interactions?
- Methodology : The methylsulfanyl moiety enhances electron density, improving interactions with hydrophobic enzyme pockets. Comparative studies with sulfonyl or methoxy analogs show reduced activity, indicating sulfur’s critical role in hydrogen bonding and π-π stacking .
Q. How are derivatization strategies employed to enhance antibacterial potency?
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-20-13-5-3-2-4-12(13)15-18-17-14(19-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVUVVDBUKSDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.